7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid
7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid
Brand Name:
Vulcanchem
CAS No.:
105868-34-6
VCID:
VC21099783
InChI:
InChI=1S/C18H14O10/c1-23-9-3-7(17(19)20)11(15-13(9)25-5-27-15)12-8(18(21)22)4-10(24-2)14-16(12)28-6-26-14/h3-4H,5-6H2,1-2H3,(H,19,20)(H,21,22)
SMILES:
COC1=C2C(=C(C(=C1)C(=O)O)C3=C4C(=C(C=C3C(=O)O)OC)OCO4)OCO2
Molecular Formula:
C18H14O10
Molecular Weight:
390.3 g/mol
7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid
CAS No.: 105868-34-6
Cat. No.: VC21099783
Molecular Formula: C18H14O10
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105868-34-6 |
|---|---|
| Molecular Formula | C18H14O10 |
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | 4-(5-carboxy-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole-5-carboxylic acid |
| Standard InChI | InChI=1S/C18H14O10/c1-23-9-3-7(17(19)20)11(15-13(9)25-5-27-15)12-8(18(21)22)4-10(24-2)14-16(12)28-6-26-14/h3-4H,5-6H2,1-2H3,(H,19,20)(H,21,22) |
| Standard InChI Key | FOPVAOTUKGTURD-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C(=C1)C(=O)O)C3=C4C(=C(C=C3C(=O)O)OC)OCO4)OCO2 |
| Canonical SMILES | COC1=C2C(=C(C(=C1)C(=O)O)C3=C4C(=C(C=C3C(=O)O)OC)OCO4)OCO2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator